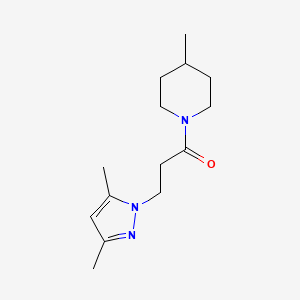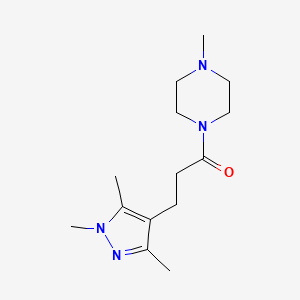
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a psychoactive substance that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, this compound has also attracted the attention of scientific researchers due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been the subject of various scientific studies due to its potential applications in different fields. One of the significant areas of research is in the field of forensic toxicology, where it is used as a reference standard for the identification of synthetic cathinones in biological samples. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been studied for its potential therapeutic applications, including its use in the treatment of depression and anxiety disorders.
Wirkmechanismus
The exact mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the brain. This action results in the stimulation of the central nervous system, leading to the euphoric and stimulant effects reported by recreational drug users.
Biochemical and Physiological Effects
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature, which can lead to adverse health effects such as cardiovascular and renal damage. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been shown to produce neurotoxic effects, including the destruction of dopamine neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to its use. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, its use in lab experiments is limited due to its potential for neurotoxicity and adverse health effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. One area of research is in the development of novel therapeutic agents based on its chemical structure. Another area of research is in the development of new analytical methods for the detection and quantification of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and potential adverse health effects of this compound.
Conclusion
In conclusion, 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic cathinone that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, it has also attracted the attention of scientific researchers due to its potential applications in various fields. This paper has discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. Further research is needed to fully understand the potential therapeutic applications and adverse health effects of this compound.
Synthesemethoden
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized through the reaction of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one with 3,5-dimethylpyrazole in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one as a white crystalline powder.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-4-7-16(8-5-11)14(18)6-9-17-13(3)10-12(2)15-17/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXXPXZJKREFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)

![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)